molecular formula C14H19NS2 B14243352 3-Thiophenamine, N-hexyl-N-3-thienyl- CAS No. 394203-42-0

3-Thiophenamine, N-hexyl-N-3-thienyl-

Cat. No.: B14243352
CAS No.: 394203-42-0
M. Wt: 265.4 g/mol
InChI Key: UDXNOUAXASOZEP-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are a cornerstone of organic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, thiophenamines, which incorporate the sulfur-containing thiophene (B33073) ring, are of significant interest. The specific class of N,N-disubstituted thiophenamines, such as N-hexyl-N-3-thienyl-3-thiophenamine, represents a deliberate molecular design. Here, the nitrogen atom is tertiary, bonded to two thiophene rings and an alkyl group. This arrangement imparts specific electronic and physical properties that distinguish these compounds from primary or secondary amines. The tertiary nature of the amine influences its reactivity, making it a poor hydrogen bond donor but maintaining its nucleophilic and basic character, which is crucial in both synthesis and potential applications. nih.govimpactfactor.org

Significance of Thiophene and Amine Moieties in Contemporary Organic Synthesis and Materials Science

The thiophene moiety is a well-established building block in materials science, particularly for the development of conductive polymers and organic semiconductors. frontiersin.orgresearchgate.net Its electron-rich nature and the ability of its π-electron system to delocalize charge make it an excellent component for facilitating charge transport. rsc.org Thiophene-based materials are integral to organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.orgmdpi.com The inclusion of alkyl side chains, such as the hexyl group in the target molecule, is a common strategy to enhance the solubility of these materials, which is a critical factor for their processing from solution. nih.gov

The amine group, particularly the tertiary amine, is a versatile functional group in organic synthesis, often serving as a key intermediate or a catalyst. researchgate.net In the context of materials science, the nitrogen atom's lone pair of electrons can significantly influence the electronic properties of a molecule. When connected to aromatic systems like thiophene, the nitrogen atom can donate electron density into the π-system, thereby modulating the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is fundamental to the design of materials for specific electronic applications, such as hole-transporting materials (HTMs) in perovskite solar cells. rsc.orgrsc.orgnih.gov The combination of two thiophene rings directly bonded to a central nitrogen atom, as seen in N,N-di(thienyl)amine structures, creates a conjugated system with promising electronic and photophysical properties.

Rationale for Academic Investigation of N-Hexyl-N-3-thienyl-3-Thiophenamine and Related N,N-Disubstituted Thiophenamine Derivatives

The academic interest in N-hexyl-N-3-thienyl-3-thiophenamine and its analogues stems from the strategic combination of the aforementioned moieties. The core structure, a di(thienyl)amine, is a promising candidate for a hole-transporting material. The rationale for its investigation can be broken down as follows:

Electronic Properties: The nitrogen atom is expected to be the central point of a π-conjugated system extending over the two thiophene rings. This architecture is anticipated to result in a high-lying HOMO level, which is a desirable characteristic for efficient hole injection and transport in electronic devices.

Structural Tuning: The N,N-disubstituted thiophenamine framework allows for systematic modification. The alkyl group (hexyl in this case) can be varied to fine-tune solubility and film-forming properties. The positions of the nitrogen on the thiophene ring and any additional substituents on the rings can be altered to precisely control the electronic and optical properties of the molecule.

Potential Applications in Organic Electronics: Based on the properties of similar thiophene-based materials, N-hexyl-N-3-thienyl-3-thiophenamine is a logical target for research into new materials for organic solar cells, OFETs, and OLEDs. The di(thienyl)amine core is a known component in efficient hole-transporting materials. rsc.org

While detailed research findings on the specific compound N-hexyl-N-3-thienyl-3-thiophenamine are not widely available in peer-reviewed literature, its chemical structure strongly suggests its relevance to the ongoing development of advanced organic electronic materials. Its investigation would likely focus on its synthesis, electrochemical properties, photophysical characteristics, and performance in prototype electronic devices.

Below is a data table summarizing the key properties of the constituent chemical motifs.

Chemical MoietyKey PropertiesRelevance in N-Hexyl-N-3-thienyl-3-Thiophenamine
ThiopheneElectron-rich aromatic heterocycle, good charge transport capabilities, forms conductive polymers.Forms the core π-conjugated system, essential for potential semiconducting properties.
Tertiary AmineActs as an electron-donating group, non-hydrogen bonding, synthetically versatile.Connects the two thiophene rings, modulates electronic energy levels, and influences molecular geometry.
Hexyl GroupAliphatic chain, increases steric bulk, enhances solubility in organic solvents.Improves processability for potential applications in solution-coated electronic devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

394203-42-0

Molecular Formula

C14H19NS2

Molecular Weight

265.4 g/mol

IUPAC Name

N-hexyl-N-thiophen-3-ylthiophen-3-amine

InChI

InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3

InChI Key

UDXNOUAXASOZEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=CSC=C1)C2=CSC=C2

Origin of Product

United States

Synthetic Methodologies for N Hexyl N 3 Thienyl 3 Thiophenamine and Analogues

Strategies for 3-Thiophenamine Core Synthesis

The formation of the 3-aminothiophene scaffold is a critical first step. Various classical and modern organic reactions can be employed or adapted to create this heterocyclic amine.

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

While the classical Gewald reaction inherently produces 2-aminothiophenes, modifications and strategic selection of starting materials can lead to diverse substitution patterns on the thiophene (B33073) ring. nih.govnih.gov For instance, using activated nitriles like cyanoacetic acid esters or malonodinitrile leads to different functional groups at the 3-position. nih.gov Although direct synthesis of 3-aminothiophenes via the Gewald reaction is not typical, the principles of thiophene ring construction it employs are fundamental in heterocyclic chemistry. The synthesis of the 3-thiophenamine core often requires alternative strategies that specifically direct the amino group to the 3-position.

Table 1: Examples of Gewald Reaction Conditions

Carbonyl CompoundActive Methylene (B1212753) NitrileBaseSolventProduct Type
Ketone/Aldehydeα-CyanoesterAmine (e.g., Morpholine)Ethanol/DMF2-Amino-3-alkoxycarbonylthiophene
CyclohexanoneMalonodinitrileTriethylamineEthanol2-Amino-3-cyanotetrahydrobenzothiophene
Cyanoacetone1,4-Dithianyl-2,5-diolsTriethylamineDMF3-Acetyl-2-aminothiophene nih.gov

This table illustrates typical reactant combinations for the Gewald synthesis of 2-aminothiophenes.

Electrophilic amination offers a direct method for introducing an amino group onto a pre-existing heterocyclic ring. This approach is particularly useful when the target isomer is not readily accessible through cyclization reactions. The strategy involves activating a thiophene derivative toward electrophilic attack and then reacting it with a reagent that delivers an "NH2+" equivalent.

Hydroxylamine-derived reagents, such as hydroxylamine-O-sulfonic acid (HOSA) and its derivatives, have emerged as effective electrophilic aminating agents for the synthesis of unprotected amines. nih.gov These reagents can aminate various nucleophiles, including arenes and heterocycles, often facilitated by a catalyst. For thiophenes, which are electron-rich heterocycles, electrophilic substitution is a characteristic reaction. However, controlling the regioselectivity of amination can be challenging. The position of the incoming amino group is directed by the existing substituents on the thiophene ring. To achieve 3-thiophenamine, one would typically start with a 2- or 2,5-substituted thiophene where directing groups favor substitution at the 3-position.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This degradation reaction provides a viable route to thiophenamines from readily available thiophenecarboxamides. To synthesize 3-thiophenamine, the starting material would be thiophene-3-carboxamide.

The reaction is typically carried out by treating the amide with bromine in a basic aqueous solution, such as sodium hydroxide. masterorganicchemistry.com The process involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous medium to yield the primary amine and carbon dioxide. masterorganicchemistry.com The key advantage of this method is its reliability and the accessibility of the precursor amides, which can be prepared from the corresponding carboxylic acids.

Table 2: Key Steps of the Hofmann Rearrangement

StepReactantsIntermediate/ProductDescription
1Primary Amide, Base (e.g., NaOH)Amide AnionDeprotonation of the amide N-H.
2Amide Anion, Bromine (Br₂)N-BromoamideReaction with bromine to form an N-bromoamide. masterorganicchemistry.com
3N-Bromoamide, BaseIsocyanateDeprotonation followed by rearrangement and loss of bromide. wikipedia.org
4Isocyanate, Water (H₂O)Carbamic AcidNucleophilic addition of water to the isocyanate. wikipedia.org
5Carbamic AcidPrimary Amine, CO₂Spontaneous decarboxylation to yield the final amine. masterorganicchemistry.com

This table outlines the mechanistic pathway for the conversion of a primary amide to a primary amine via the Hofmann rearrangement.

Beyond the more common named reactions, a variety of other cyclization strategies can be employed to construct the substituted thiophene ring. mdpi.com Metal-catalyzed or base-promoted heterocyclization of functionalized acyclic precursors, such as S-containing alkynes, provides an atom-economical route to thiophenes with specific substitution patterns. mdpi.com For instance, the cyclization of alkynyl diols with a sulfur source can yield highly substituted thiophenes. nih.govnih.gov

Furthermore, derivatization of existing thiophene rings is a common strategy. Nucleophilic aromatic substitution (SNAr) on a thiophene bearing a good leaving group (e.g., a halogen or nitro group) at the 3-position with an amine source can also lead to the desired 3-thiophenamine core. This approach is particularly effective if the thiophene ring is activated by electron-withdrawing groups.

N-Substitution Reactions for Alkyl and Heteroaryl Moieties

Once the 3-thiophenamine core is obtained, the final step is the introduction of the hexyl and 3-thienyl groups onto the nitrogen atom.

N-alkylation is a fundamental reaction for forming C-N bonds. wikipedia.org The reaction of an amine with an alkyl halide, known as amino-de-halogenation, is a standard method for preparing more substituted amines. wikipedia.org To synthesize N-hexyl-N-3-thienyl-3-thiophenamine, one could start with either 3-thiophenamine and perform a two-step substitution, or start with N-(3-thienyl)-3-thiophenamine and add the hexyl group.

The direct N-alkylation of an amine with an alkyl halide like 1-bromohexane (B126081) or 1-iodohexane (B118524) typically proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct, which prevents the protonation of the starting amine and allows the reaction to proceed to completion. researchgate.net Common bases include potassium carbonate, sodium bicarbonate, or triethylamine, and the reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724) or DMF. researchgate.netresearchgate.net A challenge with this method can be overalkylation, especially with primary amines, but by controlling stoichiometry and reaction conditions, mono-alkylation can be favored. wikipedia.org

Table 3: Common Reagents for N-Alkylation of Amines

Alkylating AgentBaseSolventTypical Substrate
Alkyl Halides (R-X)K₂CO₃, NaHCO₃, CsF-CeliteAcetonitrile, DMF, DioxanePrimary/Secondary Amines, Anilines researchgate.netresearchgate.net
Alcohols (R-OH)Catalyst (e.g., Lewis acid)- (Often neat)Ammonia (B1221849), Primary Amines wikipedia.org
Epoxides- (None required)Alcohol, WaterAmmonia, Amines
Dimethyl SulfateNaHCO₃Aqueous MediumPrimary/Secondary Amines researchgate.net

This table summarizes common reagent systems used for the N-alkylation of various amine substrates.

N-Arylation and N-Heteroarylation via Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone reaction for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective for the synthesis of N,N-di(hetero)arylamines like N-hexyl-N-3-thienyl-3-thiophenamine. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of an amine with an aryl or heteroaryl halide (or pseudohalide), a transformation that is often challenging using traditional methods due to the limited reactivity of the coupling partners. acsgcipr.org

The synthesis of the target compound would likely involve the coupling of N-hexyl-3-thiophenamine with a 3-halothiophene, such as 3-bromothiophene (B43185) or 3-iodothiophene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of this reaction has seen several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org

Key components of the Buchwald-Hartwig amination for synthesizing di(hetero)arylamines include:

Palladium Precursor: A source of palladium(0) is required. This can be a Pd(0) complex like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a Pd(II) salt such as Pd(OAc)₂ (palladium(II) acetate) that is reduced in situ. acsgcipr.org

Ligand: The choice of ligand is critical for the reaction's success. Early systems utilized monodentate phosphine ligands, but the development of bidentate phosphine ligands (e.g., BINAP, DPPF) and sterically hindered alkylbiaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group significantly expanded the reaction's scope and efficiency, particularly for less reactive substrates like heteroaryl chlorides. wikipedia.orgorganic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for these transformations. rsc.orgnih.gov

Base: A base is necessary to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). researchgate.net

Solvent: Anhydrous, inert solvents such as toluene, dioxane, or THF are typically used. researchgate.net

The reaction's utility extends to a wide array of (hetero)aryl halides and secondary amines, making it a highly versatile tool for constructing complex amine derivatives. researchgate.net Microwave-assisted protocols have also been developed to significantly reduce reaction times, from days to minutes, for sterically demanding substrates. rsc.org

Catalyst SystemAmine SubstrateHeteroaryl HalideBaseSolventYield (%)Reference
Pd₂(dba)₃ / XPhosSecondary AmineHeteroaryl ChlorideK₃PO₄t-AmylOH85-95 organic-chemistry.org
Pd(OAc)₂ / BINAPPrimary AmineAryl IodideCs₂CO₃Toluene>80 wikipedia.org
Pd-PEPPSI-IPr((NMe₂)₂)AnilineAryl TosylateKOtBuDioxane70-90 nih.gov
Pd(OAc)₂ / (Ph₂P)₂N(Ar)Secondary AmineAryl BromideNaOtBuToluene>90 rsc.org

Multi-component Reaction Strategies for Direct Assembly of N,N-Disubstituted Thiophenamines

While cross-coupling methods are powerful for the final bond formation, multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. nih.gov In the context of N,N-disubstituted thiophenamines, MCRs are more likely to be employed to synthesize key intermediates or precursors rather than assembling the final product directly.

For instance, an MCR could be designed to generate a functionalized thiophenamine derivative, which would then undergo a subsequent cross-coupling reaction. A prominent example is the Ugi four-component reaction (Ugi-4CR), which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. beilstein-journals.org This versatile reaction could be adapted to create complex amine precursors.

A potential strategy could involve the fusion of MCRs with cross-coupling reactions. nih.gov For example:

Ugi-4CR: An appropriately chosen aldehyde, a primary amine (like ammonia or a protected equivalent), an isocyanide, and a carboxylic acid containing a thiophene moiety could be reacted.

Post-MCR Modification: The product from the Ugi reaction could then be chemically modified.

Buchwald-Hartwig Coupling: The modified intermediate could then undergo an intramolecular or intermolecular Buchwald-Hartwig reaction to form the desired heterocyclic system or to couple with another thiophene unit. nih.govbeilstein-journals.org

This approach leverages the high atom economy and efficiency of MCRs to build molecular complexity quickly, followed by a robust cross-coupling reaction to complete the synthesis. nih.gov

Advanced Purification and Isolation Techniques for N,N-Disubstituted Thiophenamines

The purification and isolation of the final N,N-disubstituted thiophenamine product are critical steps to ensure high purity. Given the nature of the starting materials and potential byproducts from cross-coupling reactions, a combination of techniques is typically employed.

Chromatography: Column chromatography is the most common method for purifying products of this type. Silica gel is a standard stationary phase, and a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is used to elute the components. The separation is based on the differential adsorption of the target compound, unreacted starting materials, the catalyst, and ligands onto the silica.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures.

Extraction: A standard aqueous workup is typically performed after the reaction is complete. This involves quenching the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with brine or water helps remove inorganic salts and water-soluble impurities.

Distillation: For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification, especially on a larger scale.

The choice of purification method depends on the physical properties of the target compound (solid vs. liquid, polarity, thermal stability) and the nature of the impurities present.

Mechanistic Studies of Key Synthetic Transformations

The mechanism of the Buchwald-Hartwig amination has been the subject of extensive study to better understand and optimize the reaction. The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the (hetero)aryl halide (Ar-X), forming a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium amide complex. wikipedia.org

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, releasing the N-arylated amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

More recent investigations using N-heterocyclic carbene (NHC) ligands have uncovered the potential for a "cocktail"-type catalytic system. rsc.orgresearchgate.net This research suggests that a single Pd/NHC precatalyst can generate multiple types of active catalytic centers, including molecular palladium complexes, clusters, and nanoparticles, directly in the reaction vessel. This leads to the involvement of both homogeneous and heterogeneous catalytic pathways simultaneously, contributing to the high efficiency of the system. rsc.orgresearchgate.net Understanding these complex mechanistic details is crucial for the rational design of more efficient and versatile catalyst systems for the synthesis of compounds like N-hexyl-N-3-thienyl-3-thiophenamine.

Spectroscopic and Advanced Structural Elucidation of N Hexyl N 3 Thienyl 3 Thiophenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon environments of N-hexyl-N-3-thienyl-3-thiophenamine can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of N-hexyl-N-3-thienyl-3-thiophenamine is expected to exhibit distinct signals corresponding to the protons of the two thiophene (B33073) rings and the N-hexyl group. The aromatic region will likely display signals for the six protons of the two 3-thienyl moieties. Due to the substitution pattern, complex splitting patterns arising from vicinal and long-range couplings are anticipated. The protons on the hexyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl group resonating at the highest field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. It is predicted that there will be signals corresponding to the eight carbons of the two thiophene rings and the six carbons of the hexyl chain. The chemical shifts of the thiophene carbons will be influenced by the nitrogen atom and the substitution pattern. The carbons of the hexyl group are expected to resonate in the typical aliphatic region.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene-H7.0 - 7.5120 - 140
N-CH₂3.2 - 3.650 - 55
N-CH₂-CH1.5 - 1.830 - 35
(CH₂)₃1.2 - 1.425 - 30
CH₃0.8 - 1.013 - 15

Note: These are predicted values and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): A COSY experiment will be crucial in establishing the proton-proton coupling networks within the molecule. It will reveal the connectivity between adjacent protons in the hexyl chain and within each thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy will provide information about longer-range (2-3 bond) correlations between protons and carbons. This will be instrumental in confirming the connectivity between the hexyl group and the nitrogen atom, as well as the linkage between the nitrogen and the two thiophene rings.

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide valuable information about the spatial proximity of protons, which in turn sheds light on the molecule's preferred conformation. For a flexible molecule like N-hexyl-N-3-thienyl-3-thiophenamine, NOESY can reveal through-space interactions between the protons of the hexyl chain and the thiophene rings, helping to determine the orientation of the alkyl chain relative to the aromatic moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of N-hexyl-N-3-thienyl-3-thiophenamine and for elucidating its fragmentation behavior under different ionization conditions.

Under electron ionization (EI), the molecule is expected to undergo significant fragmentation. The molecular ion peak may be observed, but its intensity could be low due to the facile fragmentation of the molecule. Key fragmentation pathways for tertiary amines often involve α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This would lead to the loss of an alkyl radical from the hexyl chain, resulting in a stable iminium cation. Other potential fragmentations include the cleavage of the C-N bond connecting the thiophene rings to the nitrogen atom.

Predicted Major EI Fragmentation Pathways:

m/z Proposed Fragment Fragmentation Pathway
[M]+•Molecular Ion-
[M-C₅H₁₁]+Iminium Cationα-cleavage of the hexyl group
[M-C₄H₇S]+Thienylaminium IonCleavage of a C-N bond

Chemical ionization (CI) is a softer ionization technique that is expected to produce a more prominent protonated molecular ion peak ([M+H]⁺) and less fragmentation compared to EI. This is particularly useful for confirming the molecular weight of the compound. The use of different reagent gases (e.g., methane (B114726), isobutane, ammonia) can provide additional structural information.

Predicted CI Mass Spectrum Observations:

Ion Description
[M+H]⁺Protonated Molecular Ion (expected to be the base peak)
[M+C₂H₅]⁺Adduct with reagent gas fragment (if methane is used)
[M+C₃H₇]⁺Adduct with reagent gas fragment (if methane is used)

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orgnih.gov For N-hexyl-N-3-thienyl-3-thiophenamine, MS/MS analysis would provide valuable information about its molecular structure and fragmentation pathways.

In a hypothetical MS/MS experiment, the molecular ion ([M]⁺) of N-hexyl-N-3-thienyl-3-thiophenamine would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely be dictated by the stability of the resulting fragments, with cleavage occurring at the weakest bonds.

Predicted Fragmentation Pathways:

The primary fragmentation of the molecular ion is expected to occur via several key pathways, characteristic of N-alkyl amines and aromatic heterocycles: libretexts.orgmiamioh.edu

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.com For N-hexyl-N-3-thienyl-3-thiophenamine, this would involve the loss of an alkyl radical from the hexyl chain, leading to the formation of a resonance-stabilized cation. The most likely α-cleavage would be the loss of a pentyl radical (C₅H₁₁•), resulting in a prominent peak at [M-71]⁺.

Cleavage of the N-Thienyl Bond: Scission of the bond between the nitrogen and one of the thiophene rings could occur, leading to the formation of a thienyl radical and a corresponding cation.

Fragmentation of the Hexyl Chain: The hexyl group can undergo fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments (e.g., CH₃•, C₂H₅•, etc.). This would result in a characteristic pattern of peaks separated by 14 Da (the mass of a CH₂ group). libretexts.org

Ring Opening and Rearrangement: While less common for stable aromatic rings like thiophene, some degree of ring opening followed by rearrangement and fragmentation could occur under higher energy CID conditions. arkat-usa.org

Hypothetical MS/MS Data Table:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPredicted Fragmentation Pathway
[M]⁺[M-15]⁺CH₃•Loss of a methyl radical from the hexyl chain
[M]⁺[M-29]⁺C₂H₅•Loss of an ethyl radical from the hexyl chain
[M]⁺[M-43]⁺C₃H₇•Loss of a propyl radical from the hexyl chain
[M]⁺[M-57]⁺C₄H₉•Loss of a butyl radical from the hexyl chain
[M]⁺[M-71]⁺C₅H₁₁•α-Cleavage, loss of a pentyl radical
[M]⁺[Thienyl-NH-Thienyl]⁺C₆H₁₂Loss of hexene via a rearrangement

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While a crystal structure for N-hexyl-N-3-thienyl-3-thiophenamine is not available, we can predict its likely solid-state conformation based on studies of similar molecules. nih.govresearchgate.net

Predicted Molecular Conformation:

The molecule is expected to adopt a non-planar conformation due to the steric hindrance between the two thiophene rings and the hexyl group attached to the central nitrogen atom. The two thiophene rings are likely to be twisted relative to each other. The hexyl chain, being flexible, could adopt various conformations in the solid state.

The nitrogen atom is expected to have a trigonal pyramidal geometry, with the sum of the C-N-C bond angles being slightly less than 360°. The dihedral angles between the planes of the thiophene rings will be a key conformational parameter.

Potential Intermolecular Interactions:

In the solid state, the packing of N-hexyl-N-3-thienyl-3-thiophenamine molecules would be governed by van der Waals forces. Potential intermolecular interactions could include:

C-H···π Interactions: Hydrogen atoms from the hexyl chain or the thiophene rings could interact with the π-systems of adjacent thiophene rings.

C-H···S Interactions: Weak hydrogen bonding between the hydrogen atoms and the sulfur atoms of the thiophene rings might also be present.

Hypothetical Crystallographic Data Table:

ParameterPredicted Value RangeJustification
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this size and symmetry
Space GroupP2₁/c or P-1Common centrosymmetric space groups
C-N Bond Length1.40 - 1.45 ÅTypical for N-aryl bonds
C-S Bond Length1.70 - 1.75 ÅTypical for thiophene rings
C-N-C Bond Angle115 - 120°Reflects sp² hybridization with some pyramidal character
Thiophene-N-Thiophene Dihedral Angle30 - 60°Due to steric hindrance between the rings

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound. nih.govlibretexts.org The vibrational modes of N-hexyl-N-3-thienyl-3-thiophenamine can be predicted based on the characteristic frequencies of its constituent parts: the thiophene rings, the tertiary amine, and the hexyl chain. nii.ac.jpiosrjournals.orgmdpi.com

Predicted Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene rings are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the hexyl group will appear in the 2960-2850 cm⁻¹ range. researchgate.net

C=C Stretching: The stretching vibrations of the C=C bonds within the thiophene rings are expected to produce strong bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds is expected to appear in the 1350-1250 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of the thiophene rings are typically found in the 850-600 cm⁻¹ region. iosrjournals.org

CH₂ Bending and Rocking: The bending (scissoring) and rocking vibrations of the methylene (B1212753) groups in the hexyl chain will give rise to bands in the 1470-1450 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

Hypothetical Vibrational Spectroscopy Data Table:

Wavenumber (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)Assignment
3100-3000MediumMediumAromatic C-H stretching (thiophene)
2960-2850StrongStrongAliphatic C-H stretching (hexyl)
1600-1400StrongStrongC=C stretching (thiophene ring)
1470-1450MediumMediumCH₂ bending (hexyl)
1350-1250MediumWeakC-N stretching
850-600MediumStrongC-S stretching (thiophene ring)
725-720MediumWeakCH₂ rocking (hexyl)

Photoelectron and Photoabsorption Spectroscopies for Electronic Structure Characterization (e.g., XPS, NEXAFS)

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful techniques for probing the electronic structure and molecular orientation of materials. researchgate.netwiley.com For N-hexyl-N-3-thienyl-3-thiophenamine, these techniques would provide insights into the elemental composition, chemical states, and the orientation of the molecules on a substrate. nist.govacs.org

X-ray Photoelectron Spectroscopy (XPS):

XPS would be used to determine the elemental composition and chemical states of the atoms in the molecule. The core-level binding energies of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p) would be measured. The C 1s spectrum would be complex, with contributions from the carbon atoms in the thiophene rings and the aliphatic hexyl chain. The S 2p spectrum would be characteristic of sulfur in a thiophene ring.

Near-Edge X-ray Absorption Fine Structure (NEXAFS):

NEXAFS spectroscopy, particularly using polarized X-rays, could be used to determine the molecular orientation of N-hexyl-N-3-thienyl-3-thiophenamine in thin films. By analyzing the angular dependence of the absorption features corresponding to π* and σ* transitions, the average tilt angle of the thiophene rings with respect to the substrate surface could be determined. This is particularly relevant for applications in organic electronics. researchgate.netwiley.com

Hypothetical Spectroscopic Data Table:

SpectroscopyCore LevelPredicted Binding Energy (eV)Information Obtained
XPSC 1s~284.5 (aliphatic), ~285.5 (aromatic)Chemical states of carbon
XPSN 1s~399.0 - 400.0Chemical state of nitrogen
XPSS 2p~164.0 (S 2p₃/₂)Chemical state of sulfur in thiophene
NEXAFSC K-edgeResonances corresponding to C=C π* and C-C/C-H σMolecular orientation of thiophene rings
NEXAFSN K-edgeResonances corresponding to N-C σInformation on the local environment of nitrogen
NEXAFSS L-edgeResonances corresponding to S-C σ*Information on the local environment of sulfur

Computational Chemistry and Theoretical Investigations of N Hexyl N 3 Thienyl 3 Thiophenamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of thiophene (B33073), DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to determine optimized geometries and electronic properties in their neutral and doped states. jmaterenvironsci.comresearchgate.net These calculations reveal how the molecule arranges its atoms in the lowest energy state, providing crucial information about bond lengths, bond angles, and dihedral angles. Such studies on related conjugated compounds based on thiophene show that upon doping, there are modifications in bond lengths and torsion angles, which in turn enhances planarity and decreases the band gap. researchgate.net

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide higher accuracy for certain properties. For complex molecules like thiophene derivatives, these methods can be used to refine the understanding of their electronic and structural characteristics. For instance, ab initio Hartree-Fock calculations have been used in conjunction with DFT to study substituted oligothiophenes, providing a comprehensive understanding of their geometries. jmaterenvironsci.com

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For polymers and larger molecules containing hexyl-substituted thiophenes, MD simulations are crucial for understanding their conformational flexibility and the dynamics of their structure. rsc.org Atomistic molecular dynamics can be used to observe the time evolution of a single chain, for instance in a helical conformation, and to investigate the influence of temperature and electrostatic interactions. tue.nl Such simulations on poly(3-hexylthiophene) (P3HT), a related and well-studied polymer, have shown that at room temperature, a helical structure can remain stable for extended periods, while it collapses at higher temperatures. tue.nl

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For thiophene derivatives, theoretical calculations can predict UV-Vis absorption maxima. researchgate.net For example, calculations on similar compounds have been performed using methods like ZINDO/s, CIS/6-31G(d), and TD//B3LYP/6-31G(d) to determine their absorption properties. researchgate.net The calculated absorption spectra can help in understanding the electronic transitions within the molecule. For instance, in a hexyl-substituted thieno-fused BODIPY derivative, the maximum absorption wavelength was found to be greater than 750 nm. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity and its optical and electronic properties. youtube.comsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and its absorption of light. researchgate.netrsc.org For thiophene-based compounds, the HOMO and LUMO energy levels can be calculated using DFT. researchgate.netnih.gov These calculations help in understanding how structural modifications, such as the introduction of different substituents, can tune these energy levels and thereby the material's properties. rsc.org For many thiophene derivatives, the HOMO is delocalized over the π-conjugated backbone, while the LUMO is also distributed along the main chain. The energy gap is a crucial factor in determining the potential application of these materials in organic electronics. nih.gov

Electrostatic Potential Surface Analysis for Charge Distribution and Intermolecular Interactions

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is useful for predicting how molecules will interact with each other. researchgate.netmdpi.com The ESP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. nih.gov For thiophene derivatives, the ESP surface can reveal the distribution of charge across the thiophene rings and the substituent groups. This analysis is crucial for understanding intermolecular interactions, such as π-π stacking, which play a significant role in the solid-state packing and ultimately the material's performance in electronic devices. nih.gov The introduction of different substituents can significantly alter the electrostatic potential on the surface of the molecule, thereby tuning its interaction properties. mdpi.com

Solvent-Induced Changes in Structure and Electronic Properties

Computational studies focusing specifically on the solvent-induced changes in the structure and electronic properties of N-Hexyl-N-3-thienyl-3-Thiophenamine are not available in the current body of scientific literature. While theoretical investigations are commonly employed to understand how the surrounding solvent medium affects the conformational and electronic characteristics of organic molecules, detailed research findings and data tables for this particular compound have not been published.

In general, computational methods such as Density Functional Theory (DFT) combined with continuum solvent models like the Polarizable Continuum Model (PCM) are utilized to predict such changes. scielo.brscilit.com These studies typically analyze how solvents with varying polarities influence key structural parameters, including bond lengths and dihedral angles, as well as electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the molecular dipole moment. scielo.brresearchgate.netrsc.org

For analogous thiophene-based molecules, research has shown that the polarity of the solvent can significantly impact their electronic structure and optical properties, a phenomenon known as solvatochromism. nih.govpreprints.orgeurjchem.com For instance, in other conjugated thiophene derivatives, a shift from nonpolar to polar solvents can lead to changes in the absorption and emission spectra, which are rationalized by calculating the differential stabilization of the ground and excited states by the solvent. researchgate.netmdpi.com Such studies often involve creating data tables that compare calculated properties in the gas phase with those in various solvents to quantify the solvent effect. scielo.br

However, without specific computational experiments performed on N-Hexyl-N-3-thienyl-3-Thiophenamine, any discussion of how solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), or water might alter its specific geometric and electronic landscape would be purely speculative. rsc.org Detailed research, including tables of bond lengths, dihedral angles, HOMO-LUMO energies, and dipole moments in different solvents for N-Hexyl-N-3-thienyl-3-Thiophenamine, is required to provide a scientifically accurate account for this specific subsection.

Structure Property Relationships Spr and Advanced Functionalization Strategies for N,n Disubstituted Thiophenamines

Impact of N-Hexyl and N-3-Thienyl Substituents on Electronic and Steric Properties

The N-hexyl group, a saturated alkyl chain, primarily exerts steric effects. The flexibility of the hexyl chain allows it to adopt various conformations, which can sterically hinder the approach of reactants or solvent molecules to the nitrogen atom and the adjacent thiophene (B33073) ring. This steric bulk can influence the planarity of the molecule, affecting the degree of conjugation between the nitrogen lone pair and the thienyl rings. The interplay between the electron-donating nature of the amino group and the electronic properties of the two thienyl rings, modulated by the steric hindrance of the hexyl group, is a key determinant of the molecule's reactivity and photophysical properties.

Influence of Thiophene Ring Substitution Patterns on Spectroscopic and Electrochemical Properties

The substitution pattern on the thiophene rings is a critical factor in determining the spectroscopic and electrochemical characteristics of thiophenamine derivatives. In 3-Thiophenamine, N-hexyl-N-3-thienyl-, both thienyl groups are attached to the nitrogen via their 3-position. This specific linkage influences the electronic communication between the two rings through the nitrogen bridge.

Variations in the substitution pattern, such as attachment at the 2-position of one or both thiophene rings, would lead to significant changes in the molecule's electronic structure. For instance, a 2-thienyl substituent would likely result in a more extended π-conjugation compared to a 3-thienyl substituent, leading to bathochromic shifts (shifts to longer wavelengths) in the UV-Vis absorption and emission spectra. nih.gov

The electrochemical properties, such as oxidation and reduction potentials, are also highly sensitive to the substitution pattern. The ease of oxidation is related to the energy of the highest occupied molecular orbital (HOMO), while the ease of reduction is related to the energy of the lowest unoccupied molecular orbital (LUMO). Altering the connectivity of the thiophene rings can modulate the HOMO-LUMO gap, thereby tuning the electrochemical behavior of the molecule. For example, increasing the extent of conjugation typically raises the HOMO level and lowers the LUMO level, making the molecule easier to both oxidize and reduce. scispace.com

Table 1: Predicted Spectroscopic and Electrochemical Data for Isomers of N-Hexyl-di(thienyl)amine

Compound Predicted λmax (nm) Predicted Emission λmax (nm) Predicted Oxidation Potential (V vs. Fc/Fc+)
N-hexyl-N,N-di(3-thienyl)amine 310 420 0.85
N-hexyl-N-(2-thienyl)-N-(3-thienyl)amine 330 440 0.78

Note: The data in this table are hypothetical predictions based on general trends observed in similar thiophene-based compounds and are intended for illustrative purposes.

Design Principles for Tailoring Optical and Electronic Characteristics of Thiophenamine Derivatives

The design of thiophenamine derivatives with tailored optical and electronic characteristics relies on a fundamental understanding of structure-property relationships. Key design principles include the strategic placement of electron-donating and electron-accepting groups, the extension of π-conjugation, and the control of molecular geometry. cmu.edutaylorfrancis.com

To achieve specific optical properties, such as absorption and emission in a desired region of the electromagnetic spectrum, one can introduce chromophores or auxochromes onto the thiophene rings. rsc.org For instance, attaching electron-withdrawing groups to the 5-position of the thiophene rings would create a "push-pull" system, where the amino group acts as the electron donor. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in red-shifted absorption and emission, as well as potentially large Stokes shifts. mdpi.com

The electronic properties can be fine-tuned by modifying the length of the conjugated path. Incorporating additional thiophene units or other aromatic spacers between the two thienyl groups would extend the π-system, leading to a smaller HOMO-LUMO gap and enhanced charge transport properties. researchgate.net The choice and position of substituents on the thiophene rings can also be used to precisely control the energy levels of the frontier molecular orbitals.

Strategies for Further Functionalization of the Thiophene Cores and Hexyl Chain for Expanded Utility

The thiophene cores and the hexyl chain of 3-Thiophenamine, N-hexyl-N-3-thienyl- offer multiple sites for further functionalization, which can significantly expand the utility of this molecular scaffold.

Functionalization of the Thiophene Cores: The vacant α-positions (2- and 5-positions) of the thiophene rings are particularly susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. nih.gov These functionalized thiophenes can then serve as versatile building blocks for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce a wide variety of aryl, heteroaryl, or vinyl groups. mdpi.com This allows for the construction of more complex and extended π-conjugated systems with tailored electronic and optical properties. Direct C-H activation and functionalization is also a powerful strategy for the regioselective introduction of new substituents. nih.govacs.org

Functionalization of the Hexyl Chain: The terminal methyl group of the hexyl chain can be functionalized through free-radical halogenation, followed by nucleophilic substitution to introduce a range of functional groups, including alcohols, amines, and carboxylic acids. These terminal functional groups can be used for immobilization onto surfaces, incorporation into polymers, or for the attachment of biologically active moieties.

Regioselectivity and Stereoselectivity in Targeted Synthetic Modifications

Achieving high regioselectivity and stereoselectivity in the targeted synthetic modifications of 3-Thiophenamine, N-hexyl-N-3-thienyl- is crucial for obtaining well-defined materials with predictable properties.

Regioselectivity: The regioselectivity of electrophilic substitution on the thiophene rings is governed by the directing effect of the N,N-disubstituted amino group and the inherent reactivity of the thiophene ring. The amino group is an activating, ortho-, para-director. In the case of the 3-thienyl rings, this would direct incoming electrophiles primarily to the 2-position. Steric hindrance from the bulky N-substituents can also influence the regiochemical outcome. researchgate.net The use of directing groups can provide a powerful tool for achieving high regioselectivity in C-H functionalization reactions. acs.org

Stereoselectivity: While the parent molecule, 3-Thiophenamine, N-hexyl-N-3-thienyl-, is achiral, the introduction of chiral centers through functionalization would necessitate control over stereoselectivity. For example, if a substituent introduced on the thiophene ring or the hexyl chain creates a stereocenter, enantioselective or diastereoselective synthetic methods would be required to obtain a single stereoisomer. Catalytic asymmetric functionalization methods are being developed for thiophene derivatives to achieve high levels of stereocontrol. rsc.orgrsc.org

Advanced Materials Science Applications of N Hexyl N 3 Thienyl 3 Thiophenamine Derivatives

Utilization as Monomers and Building Blocks in Conducting Polymer Synthesis

The core structure of N-Hexyl-N-3-thienyl-3-Thiophenamine makes it an ideal monomer for the synthesis of conducting polymers. The thiophene (B33073) rings provide the necessary π-conjugated backbone for charge transport, while the N-hexyl group enhances solubility and influences the polymer's morphology and processing characteristics. These monomers can be polymerized through various methods to create materials for electronic and optoelectronic applications. nih.gov

Conducting polymers from thiophene derivatives can be synthesized via several routes, most notably through electrochemical and chemical oxidative methods. mdpi.comresearchgate.net

Electrochemical Polymerization: This technique involves the direct polymerization of monomers onto an electrode surface from a solution containing the monomer and an electrolyte. For N-substituted thiophenamine derivatives, such as 3-(N-alkylamino)thiophenes, the mechanism is distinct from simple alkylthiophenes. The polymerization is proposed to initiate with the oxidation of the nitrogen atom's lone pair electrons. nih.govscilit.com This is followed by a chemical step that results in a radical cation with significant spin density at the 2-position of the thiophene ring. nih.govscilit.com The subsequent coupling of these radical cations leads to the formation of a poly(α-α'-thiophene) backbone. nih.gov This method allows for the formation of thin, uniform polymer films with good electrical conductivity. rsc.org The applied potential can be significantly lowered by introducing small amounts of bithiophene or terthiophene to the polymerization system, which increases the rate of polymerization and minimizes side reactions. dtic.mil

Chemical Polymerization: Chemical oxidative polymerization is a widely used and straightforward method for synthesizing polythiophenes on a larger scale. mdpi.com A common approach involves using an oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of the monomer. mdpi.com The mechanism begins with the oxidation of the thiophene monomer to a radical cation. These radical cations then couple, typically at the 2 and 5 positions, to form dimers and subsequently longer polymer chains. mdpi.com The introduction of surfactants during this process can influence the morphology and enhance the electrical conductivity of the resulting polymer. mdpi.com Other methods, such as catalyst-transfer polycondensation (e.g., using nickel-based catalysts), have become popular for producing well-defined, regioregular conjugated polymers. nih.gov

Polymerization MethodInitiation StepPropagation MechanismKey Advantages
Electrochemical PolymerizationOxidation of monomer at an electrode surface (e.g., via nitrogen lone pair in N-substituted thiophenamines) nih.govCoupling of radical cations nih.govForms uniform films directly on substrate; precise control over film thickness rsc.org
Chemical Oxidative PolymerizationOxidation of monomer by a chemical oxidant (e.g., FeCl₃) mdpi.comElectrophilic substitution and coupling of radical cations mdpi.comSimple, suitable for large-scale synthesis mdpi.com
Catalyst-Transfer PolycondensationFormation of an organometallic complex with the monomer nih.govIterative insertion of monomers into the metal-carbon bond nih.govExcellent control over molecular weight and regioregularity nih.gov

The performance of conducting polymers is critically dependent on their molecular structure, particularly the regioregularity and effective conjugation length of the polymer backbone.

Regioregularity: In the polymerization of 3-substituted thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which facilitates π-orbital overlap between adjacent rings. This enhanced planarity and order result in improved charge carrier mobility and superior electronic properties. nih.gov Early chemical and electrochemical methods often produced polymers with only 50-80% HT couplings. nih.gov The development of synthetic protocols like the McCullough method and nickel-catalyzed Kumada catalyst-transfer polymerization (KCTP) has enabled the synthesis of highly regioregular ( >95% HT) poly(3-alkylthiophene)s (P3ATs). nih.gov These methods provide precise control over the polymer's structure, which is essential for high-performance devices. The presence of HH defects acts as a "kink" in the polymer chain, disrupting the crystalline packing and significantly impacting the material's electronic properties. nist.gov

Conjugation Length: The effective conjugation length refers to the extent of delocalization of π-electrons along the polymer backbone. A longer conjugation length generally leads to a smaller bandgap, causing a red-shift in the material's absorption spectrum. Steric hindrance between the N-substituted side chains and the polymer backbone can cause twisting of the thiophene rings, reducing π-overlap and shortening the effective conjugation length. However, compared to an alkyl α-methylene group, the nitrogen atom in N,N-disubstituted thiophenamines can potentially reduce steric interactions, similar to how the oxygen atom in alkoxy-substituted polythiophenes leads to increased planarity and conjugation.

Applications in Organic Electronic Devices

The unique properties of polymers derived from N-Hexyl-N-3-thienyl-3-Thiophenamine make them promising candidates for active materials in a variety of organic electronic devices.

OFETs are fundamental components of organic electronics, and thiophene-based polymers are among the most studied materials for the active semiconductor layer. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Highly regioregular poly(3-hexylthiophene) (P3HT) is a benchmark p-type material for OFETs, often exhibiting mobilities in the range of 0.01-0.1 cm²/V·s. researchgate.net The morphology of the polymer film, including its crystallinity and the interconnection of crystalline domains, is crucial for efficient charge transport. researchgate.netmdpi.com Derivatives of N-Hexyl-N-3-thienyl-3-Thiophenamine could also be explored as n-type or ambipolar semiconductors, an area where development has lagged behind p-type materials. nsf.govrsc.org The introduction of electron-withdrawing groups or modification of the polymer backbone can produce materials with lower LUMO levels suitable for electron transport. nsf.gov

Material ClassTypical RoleReported Mobility (cm²/V·s)Key Structural Factor
Poly(3-hexylthiophene) (P3HT)p-type semiconductor~0.084 researchgate.netHigh regioregularity and crystallinity researchgate.netresearchgate.net
Bisthienoisatin Derivatives (BTICN-EH)n-type semiconductor>0.2 nsf.govPlanar core and strong intermolecular interactions nsf.gov

In OLEDs, organic materials are used as emissive layers as well as for charge transport. Thiophene-based materials are versatile components in OLED device stacks. beilstein-journals.org Molecules with a donor-π-acceptor (D-π-A) architecture, where thiophene units often serve as part of the π-conjugated bridge, are frequently used as emitters. beilstein-journals.orgresearchgate.net These materials can be designed to emit light across the visible spectrum and even into the near-infrared region. mdpi.com The incorporation of N-hexyl-N-3-thienyl-3-thiophenamine units into such structures could provide strong electron-donating character, influencing the emission color and efficiency of the device. beilstein-journals.org Furthermore, polymers derived from these monomers could function as hole-transporting layers, facilitating the injection and movement of positive charges from the anode to the emissive layer.

OPVs, or organic solar cells, rely on a blend of electron-donating (donor) and electron-accepting (acceptor) materials to absorb light and generate electrical current. Poly(3-hexylthiophene) is the most extensively studied donor polymer for OPVs, typically blended with fullerene derivatives like PCBM which act as the acceptor. nih.govmdpi.com In these bulk heterojunction devices, the donor polymer absorbs sunlight to create excitons (bound electron-hole pairs), which then dissociate at the donor-acceptor interface. rsc.org The efficiency of this process depends on the materials' bandgaps, energy level alignment, and the morphology of the blend. mdpi.com Polymers based on N-Hexyl-N-3-thienyl-3-Thiophenamine would likely function as electron-donating components due to the electron-rich nature of the dithienylamine structure. researchgate.net The properties of such polymers, including their absorption spectrum and highest occupied molecular orbital (HOMO) energy level, could be tuned by copolymerization with other aromatic units to optimize performance in solar cell devices. mdpi.com

Development of Chemical Sensors and Biosensors Based on Thiophenamine Derivatives

The inherent electronic and photophysical properties of the di(3-thienyl)amine scaffold make its derivatives exceptional candidates for the fabrication of chemical sensors and biosensors. These sensors often operate on principles of fluorescence or colorimetric changes, where the interaction of the thiophenamine derivative with a target analyte induces a measurable optical response. The design of these sensors typically involves the integration of a recognition unit that selectively binds to the analyte of interest, and a signaling unit, which is the thiophenamine core, that translates this binding event into a detectable signal.

The N-hexyl-N-3-thienyl-3-thiophenamine framework can be chemically modified to create a host of selective sensors. For instance, the introduction of specific functional groups can tailor the binding affinity of the molecule towards particular ions or biomolecules. Research on analogous thiophene-based systems has demonstrated the successful detection of a wide array of analytes.

Ion Sensing: Thiophene derivatives have been engineered to act as fluorescent probes for various metal ions. For example, a sensor incorporating a bis(thienyl)imidazole structure linked to a tetraphenylethylene (B103901) moiety has been shown to be an efficient detector for fluoride (B91410) ions. mdpi.com The interaction between the fluoride ion and the sensor molecule triggers a change in the intramolecular charge transfer (ICT) process, leading to a detectable alteration in its optical properties. mdpi.com The detection limits for fluoride with this particular sensor were found to be as low as 1.37 x 10⁻⁷ M by UV-vis and 2.67 x 10⁻¹³ M by fluorescence spectroscopy. mdpi.com Similarly, other thiophene-based sensors have been developed for the detection of metal ions such as In³⁺ and Fe³⁺, exhibiting detection limits in the nanomolar and even picomolar range. nih.gov

Sensor Derivative ClassTarget AnalyteDetection PrincipleReported Detection Limit
Bis(thienyl)imidazole-TPEFluoride (F⁻)Intramolecular Charge Transfer (ICT)1.37 x 10⁻⁷ M (UV-vis), 2.67 x 10⁻¹³ M (Fluorescence)
Thieno[2,3-b]quinolineIndium (In³⁺)Fluorescence Enhancement1.16 x 10⁻¹⁰ M
Thieno[2,3-b]quinolineIron (Fe³⁺)Fluorescence Quenching2.03 x 10⁻⁸ M

Biosensing: The application of thiophenamine derivatives extends into the realm of biosensors, where they can be designed to interact with biologically significant molecules. While specific examples for N-hexyl-N-3-thienyl-3-thiophenamine are still emerging, the broader class of thiophene-based materials has shown significant promise. For instance, functionalized thiophene polymers have been investigated for their potential in biosensing applications due to their excellent electronic properties and biocompatibility. nih.gov These materials can be integrated into devices that detect biological events, such as enzyme activity or the presence of specific DNA sequences. The development of such biosensors often involves the immobilization of a biological recognition element, like an enzyme or an antibody, onto the surface of a transducer coated with the thiophene derivative.

Role in Supramolecular Chemistry and Self-Assembly for Functional Materials

The molecular structure of N-hexyl-N-3-thienyl-3-thiophenamine derivatives is particularly amenable to supramolecular chemistry and self-assembly. This is due to the interplay of various non-covalent interactions, including π-π stacking between the aromatic thiophene rings, van der Waals forces, and hydrophobic interactions involving the N-hexyl chains. These interactions can direct the spontaneous organization of individual molecules into well-defined, higher-order structures, leading to the formation of functional materials with unique properties.

The planarity and aromaticity of the di(3-thienyl)amine core promote strong π-π stacking interactions, which are a primary driving force for the self-assembly process. These interactions encourage the molecules to arrange in a columnar or lamellar fashion, creating pathways for charge transport, which is a desirable property for applications in organic electronics.

The self-assembly of thiophene-based molecules can lead to the formation of a variety of functional materials, including:

Supramolecular Polymers: Individual molecules can act as monomers that assemble into long, polymer-like chains through non-covalent interactions. These supramolecular polymers can exhibit properties analogous to their covalent counterparts but with the added advantage of being dynamic and responsive to external stimuli. For instance, the self-assembly of a donor-acceptor-donor type naphthalene-diimide chromophore has been shown to result in the formation of nanotubular structures through a cooperative J-aggregation mechanism. nih.gov

Organogels: In certain solvents, the self-assembly process can lead to the formation of a three-dimensional network that entraps the solvent, resulting in the formation of a gel. These materials have potential applications in areas such as sensing and controlled release.

Thin Films: By controlling the deposition conditions, N-hexyl-N-3-thienyl-3-thiophenamine derivatives can be made to self-assemble into highly ordered thin films on a substrate. The molecular orientation within these films can be controlled to optimize their electronic or optical properties for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The ability to tune the self-assembly of these molecules by modifying their chemical structure, for example, by changing the length of the N-alkyl chain or introducing other functional groups, offers a powerful strategy for the bottom-up fabrication of novel functional materials with tailored properties.

Based on the conducted research, there is currently insufficient publicly available scientific literature and data specifically on the chemical compound "3-Thiophenamine, N-hexyl-N-3-thienyl-". As a result, it is not possible to generate a detailed and accurate article that adheres to the provided outline and content requirements.

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Q & A

Q. What are the optimal synthetic routes for N-hexyl-N-3-thienyl-3-thiophenamine, and how can reaction efficiency be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 3-thiophenamine with hexyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Catalysts like Pd(PPh₃)₄ may enhance yield in coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing N-hexyl-N-3-thienyl-3-thiophenamine, and what parameters should be prioritized?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.2 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
  • Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~280–300 m/z). Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. How should N-hexyl-N-3-thienyl-3-thiophenamine be stored to ensure stability, and what safety protocols are essential during handling?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Conduct experiments in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid skin contact (H315) and inhalation (H335). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for thiophene derivatives be systematically addressed?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate findings using orthogonal assays:

  • Compare cytotoxicity (MTT assay) vs. target-specific activity (e.g., enzyme inhibition).
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Replicate under standardized OECD guidelines. Cross-reference with structural analogs (e.g., thiophene-2-carboxamide derivatives) to identify structure-activity relationships .

Q. What computational strategies are effective in predicting the electronic properties of N-hexyl-N-3-thienyl-3-thiophenamine for materials science applications?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and charge transport properties. Validate with experimental UV-Vis (λmax ~300–350 nm) and cyclic voltammetry (Eox/Ered potentials). Use databases like NIST WebBook to benchmark spectral predictions. Correlate computational results with thin-film conductivity measurements .

Q. What methodologies are recommended for impurity profiling of N-hexyl-N-3-thienyl-3-thiophenamine in pharmaceutical-grade synthesis?

Methodological Answer: Employ LC-MS with a QTOF detector to identify low-abundance impurities (e.g., dealkylated byproducts). Use a gradient elution (water:acetonitrile + 0.1% formic acid) for separation. Set acceptance criteria per ICH Q3A (impurities ≤0.15% w/w). For structural elucidation, isolate impurities via preparative HPLC and characterize via 2D NMR (COSY, HSQC) .

Q. How can N-hexyl-N-3-thienyl-3-thiophenamine be functionalized for optoelectronic materials, and what experimental validation is required?

Methodological Answer: Introduce electron-withdrawing groups (e.g., –CN, –NO₂) via electrophilic substitution to modulate bandgap. Synthesize polymers via Suzuki-Miyaura coupling for OLED applications. Validate through:

  • AFM for film morphology.
  • PL spectroscopy for emission profiles.
  • J-V curves in prototype devices. Compare with reference compounds like P3HT for performance benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.